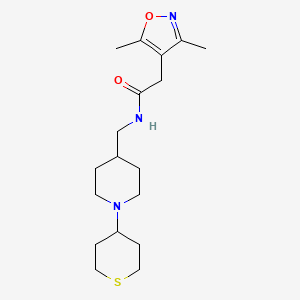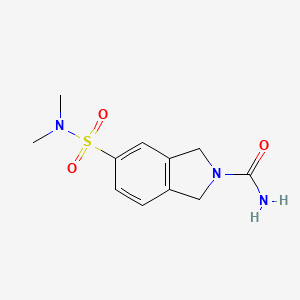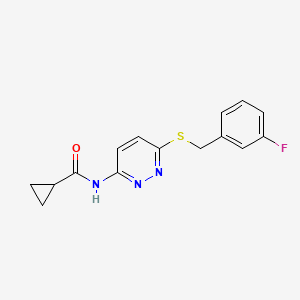![molecular formula C11H9ClF3N3O2S2 B2981784 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide CAS No. 400082-51-1](/img/structure/B2981784.png)
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylthiophene-2-sulfonohydrazide” is a chemical compound with the CAS Number: 400082-51-1 . It has a molecular weight of 371.79 .
Chemical Reactions Analysis
While specific chemical reactions involving “N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide” are not mentioned in the available resources, it is noted that trifluoromethylpyridines are used in the protection of crops from pests .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 371.79 . The InChI code for the compound is1S/C11H9ClF3N3O2S2/c1-18(17-22(19,20)9-3-2-4-21-9) .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antibacterial and Anticancer Activity
Compounds structurally related to N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide have been synthesized and evaluated for their potential antibacterial and anticancer properties. For example, pyridone and coumarin derivatives were found to exhibit significant antibacterial activity against S. aureus, while acrylamide, pyridones, and 1,2,4-triazine derivatives showed promising anticancer activity against various tumor cell lines (Bondock & Gieman, 2015).
Antidepressant and Nootropic Agents
Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which shares a thematic chemical relationship with the compound , indicates potential antidepressant and nootropic activities. Certain derivatives have shown to exhibit high antidepressant activity, highlighting the chemical backbone's relevance in developing CNS active agents (Thomas et al., 2016).
Molecular Docking and Antimicrobial Activity
Novel pyridine and fused pyridine derivatives have been prepared and assessed through in silico molecular docking screenings, demonstrating moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activities, suggesting their potential as therapeutic agents (Flefel et al., 2018).
Ionic Liquids and Transport Properties
Room-temperature ionic liquids (RTILs) based on related cations and anions have been characterized, revealing insights into molecular aggregates, ion diffusion, and conductivity. This research underscores the compound's utility in understanding ionic liquid behaviors and their potential applications in various industries (Castiglione et al., 2009).
Pyridinium-based Ionic Liquids
Studies on pyridinium-based ionic liquids, including molecular dynamics and experimental analysis of self-diffusivities and thermodynamic properties, offer valuable data for applications in energy storage and other fields. These findings emphasize the importance of the pyridinium structure in designing functional materials (Cadena et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2S2/c1-18(17-22(19,20)9-3-2-4-21-9)10-8(12)5-7(6-16-10)11(13,14)15/h2-6,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZGBFYNIUNJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333037 |
Source


|
| Record name | N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50086795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
400082-51-1 |
Source


|
| Record name | N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide](/img/structure/B2981705.png)

![3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline](/img/structure/B2981707.png)
![[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2981709.png)

![2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B2981714.png)
![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)

![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)
![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)

![3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2981724.png)